2,6-Dichloropyrazine
Overview
Description
2,6-Dichloropyrazine is a chemical compound with the molecular formula C4H2Cl2N2. It is a white to pale yellow crystalline solid with a melting point of 53-56°C and a boiling point of 187.5°C at 760 mmHg . This compound is known for its applications in various fields, including pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
2,6-Dichloropyrazine is primarily used as a synthetic intermediate in the production of various pharmaceuticals . It is particularly used in the synthesis of Sulfaclozine , a sulfonamide antibiotic used in veterinary medicine .
Mode of Action
It is known to be involved in the synthesis of sulfaclozine . Sulfonamides like Sulfaclozine are known to inhibit the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid in bacteria, thereby exerting their antibacterial effects .
Biochemical Pathways
As a synthetic intermediate, this compound is involved in the production of Sulfaclozine . The biochemical pathways affected by Sulfaclozine include the folate synthesis pathway in bacteria, leading to inhibition of bacterial growth .
Pharmacokinetics
As a synthetic intermediate, its bioavailability would be largely dependent on the properties of the final compound it is used to synthesize .
Result of Action
The primary result of the action of this compound is the production of other compounds, such as Sulfaclozine . The effects of these compounds at the molecular and cellular level would depend on their specific mechanisms of action .
Action Environment
The action of this compound, as a synthetic intermediate, is largely influenced by the conditions of the chemical reactions it is involved in . Factors such as temperature, pH, and the presence of other reactants can influence the efficiency and yield of these reactions .
Biochemical Analysis
Biochemical Properties
It is known that 2,6-Dichloropyrazine can participate in nucleophilic substitutions with pyridyl derivatives to synthesize new compounds
Molecular Mechanism
It is known to participate in nucleophilic substitution reactions , which could potentially involve binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,6-Dichloropyrazine can be synthesized through several methods. One common method involves the chlorination of pyrazine. The process typically uses phosphorus oxychloride and N,N-dimethylaminopyridine as catalysts. The reaction is carried out at elevated temperatures, followed by chlorination with chlorine in the presence of triethylamine and dimethylformamide as a solvent .
Industrial Production Methods: In industrial settings, the production of this compound involves the ammoniation and cyclization of raw materials such as methyl chloroacetate and glyoxal to prepare 2-hydroxypyrazine sodium. This intermediate is then reacted with phosphorus oxychloride to produce 2-chloropyrazine, which is further chlorinated to yield this compound .
Chemical Reactions Analysis
Types of Reactions: 2,6-Dichloropyrazine undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can participate in redox reactions under appropriate conditions.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
2,6-Dichloropyrazine has several applications in scientific research:
Comparison with Similar Compounds
2-Chloropyrazine: This compound is a precursor in the synthesis of 2,6-Dichloropyrazine and shares similar reactivity patterns.
2,3-Dichloropyrazine: Another chlorinated pyrazine, it differs in the position of the chlorine atoms and has distinct reactivity and applications.
Uniqueness: this compound is unique due to its specific substitution pattern, which makes it a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its reactivity and stability under different conditions also contribute to its widespread use in industrial applications .
Properties
IUPAC Name |
2,6-dichloropyrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2N2/c5-3-1-7-2-4(6)8-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSEAAPGIZCDEEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(C=N1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0063602 | |
Record name | 2,6-Dichloropyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0063602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4774-14-5 | |
Record name | 2,6-Dichloropyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4774-14-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,6-Dichloropyrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004774145 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrazine, 2,6-dichloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,6-Dichloropyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0063602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-dichloropyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.015 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,6-DICHLOROPYRAZINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2NX2PQ9HSL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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